Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate
Description
Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate is a structurally complex organic compound featuring a pyridine core substituted with a methyl ester at position 2 and an α,β-unsaturated ketone group at position 5.
Properties
IUPAC Name |
methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-12(16)8-6-10-5-7-11(15-9-10)13(17)18-4/h5-9H,1-4H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSBWVPPYALXSX-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CN=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it possesses inhibitory effects on Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/ml for certain strains . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Antioxidant Activity
Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate has also demonstrated notable antioxidant properties. It scavenges free radicals effectively, with reported scavenging activities of 24% for DPPH radicals and 64% for hydrogen peroxide at specific concentrations . This antioxidant capacity suggests potential applications in food preservation and nutraceuticals.
Anti-inflammatory Effects
In vitro studies have indicated that this compound may modulate inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in treating inflammatory diseases . The precise signaling pathways involved are still under investigation but may relate to the inhibition of NF-kB activation.
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound exhibits antimicrobial and antioxidant properties, it also shows selective cytotoxic effects against certain cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells at concentrations exceeding 50 µM . Further research is needed to elucidate the underlying mechanisms and therapeutic windows.
Data Summary Table
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli . The results demonstrated that the compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a natural antimicrobial agent.
Case Study 2: Antioxidant Applications
Another investigation focused on the antioxidant properties of this compound in food systems. The findings indicated that incorporating this compound into lipid-based food products enhanced oxidative stability, suggesting its utility as a food preservative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other esters and α,β-unsaturated carbonyl derivatives. Below is a detailed comparison with key analogs:
Diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate (Motens)
- Structural Differences :
- Motens incorporates a 1,4-dihydropyridine ring (a scaffold common in calcium channel blockers like nifedipine) instead of a pyridine ring .
- Additional substituents include two ethyl esters (positions 3 and 5), methyl groups (positions 2 and 6), and a phenyl ring linked to the α,β-unsaturated ketone.
- Functional Implications :
- The dihydropyridine core in Motens enhances redox activity and biological targeting compared to the fully aromatic pyridine in the target compound.
- The tert-butoxy ester in both compounds improves lipophilicity, but Motens’ larger structure may reduce solubility in polar solvents.
Methyl 5-[(E)-3-carboxyprop-1-enyl]pyridine-2-carboxylate
- Structural Differences :
- Replaces the tert-butoxy ester with a free carboxylic acid.
- Functional Implications :
- Increased polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability.
- The absence of the bulky tert-butyl group may enhance reactivity in Michael addition or nucleophilic attack.
Ethyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate
- Structural Differences :
- Ethyl ester at position 2 instead of methyl.
- Functional Implications: Slightly increased lipophilicity (higher LogP) due to the longer alkyl chain. Potential differences in enzymatic hydrolysis rates due to steric effects.
Data Table: Key Properties of Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate and Analogs
Research Findings and Discussion
- Electronic Properties: The α,β-unsaturated ketone in the target compound enables conjugation across the pyridine ring, which may enhance UV/Vis absorption properties compared to non-conjugated analogs.
- Stability : The tert-butoxy ester confers resistance to hydrolysis relative to smaller esters (e.g., methyl or ethyl), as observed in Motens .
- Biological Relevance : While Motens’ dihydropyridine core is associated with calcium channel modulation, the pyridine-based target compound lacks this bioactivity but may serve as a precursor for photoactive materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
